
(E)-3-etil-5-((3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-il)metileno)-2-tioxo-tiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anti-HIV agents. The compound's structure allows it to interact with the HIV gp41 protein, which is crucial for viral entry into host cells. Molecular docking studies have demonstrated that derivatives containing the thiazolidinone scaffold can effectively bind to the gp41 binding pocket, suggesting a pathway for developing new HIV entry inhibitors . However, while some derivatives showed promise in vitro, toxicity issues have limited their clinical applicability .
Enzyme Inhibition
Thiazolidinone derivatives have been investigated for their inhibitory effects on key enzymes involved in various diseases:
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds derived from 2-thioxothiazolidin-4-one have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease. In particular, certain derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, indicating their potential as effective therapeutic agents .
- Aldose Reductase Inhibition : Another application involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Certain thiazolidinone derivatives demonstrated selective inhibition of aldose reductase, leading to improved metabolic parameters in diabetic models . This suggests a therapeutic avenue for managing diabetes-related complications.
Anticancer Properties
The anticancer potential of thiazolidinone derivatives has been extensively studied:
- Cytotoxicity Against Cancer Cell Lines : Various studies have reported the cytotoxic effects of thiazolidinone compounds against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Compounds have shown IC50 values in the low micromolar range, indicating potent anticancer activity . The structure-activity relationship analyses suggest that specific substitutions on the thiazolidinone scaffold enhance cytotoxicity and selectivity towards cancer cells.
Structure-Activity Relationship (SAR)
The effectiveness of (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can be attributed to its unique structural features:
Structural Feature | Effect on Activity |
---|---|
Thiazolidinone Core | Essential for biological activity; acts as a scaffold for modifications. |
Substituents on Aromatic Rings | Influence binding affinity and selectivity towards target enzymes or receptors. |
Methylene Linker | Enhances flexibility and interaction with biological targets. |
Case Study 1: Development of Anti-HIV Agents
In a study focusing on thiazolidinone derivatives as HIV inhibitors, researchers synthesized several compounds and assessed their binding affinity to gp41 through molecular docking simulations. The results indicated that modifications at specific positions significantly enhanced binding interactions, although subsequent biological testing revealed high cytotoxicity levels that hindered further development .
Case Study 2: Alzheimer’s Disease Treatment
A series of 2-thioxothiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The most promising compounds showed dual inhibition capabilities with low IC50 values, suggesting their potential utility in treating Alzheimer’s disease . The findings support further exploration of these derivatives in preclinical models.
Case Study 3: Cancer Therapeutics
Research has demonstrated that certain thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one compound showed an IC50 value of 0.16 µM against MCF-7 cells, indicating strong anticancer potential. The study emphasized the need for further investigation into the selectivity and mechanism of action of these compounds .
Actividad Biológica
The compound (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones, particularly those with pyrazole moieties, are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a thiazolidinone core substituted with an ethyl group and a pyrazole ring bearing a methylene bridge. The presence of the 4-methoxy-3-nitrophenyl group significantly influences its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives. For instance, compounds similar to (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 125 µg/mL, indicating their efficacy in combating bacterial infections .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 0.5 |
2 | Pseudomonas aeruginosa | 125 |
3 | Escherichia coli | 62.5 |
Antifungal Activity
Thiazolidinones have also demonstrated antifungal properties. The compound under discussion has been evaluated for its activity against Candida species, showing promising results with MIC values comparable to established antifungal agents .
Anticancer Activity
In vitro studies have reported that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have shown IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and colorectal cancer cells (HT-29). Selectivity indices suggest that these compounds preferentially target cancer cells over normal cells .
Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 0.16 | 10 |
HT-29 | 0.12 | 12 |
The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:
- Kinase Inhibition : Some studies indicate that these compounds may inhibit specific kinases involved in cell signaling pathways, which is crucial for bacterial survival and proliferation .
- Biofilm Disruption : The ability to inhibit biofilm formation has been noted, particularly against Staphylococcus epidermidis, which is significant in treating chronic infections .
- Antioxidant Properties : Thiazolidinones often exhibit antioxidant activities that contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of thiazolidinone derivatives:
- In Vivo Studies : Animal models have demonstrated the potential of these compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.
- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of thiazolidinone-based therapies for various infections and cancers.
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-3-24-21(27)19(32-22(24)31)12-15-13-25(16-7-5-4-6-8-16)23-20(15)14-9-10-18(30-2)17(11-14)26(28)29/h4-13H,3H2,1-2H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHQCRVNLJSLA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.